(R)-(-)-2-Amino-1-butanol is a highly pure (>98% ee) chiral amino alcohol that serves as a foundational building block in asymmetric synthesis and pharmaceutical manufacturing . As an optically active liquid (bp 172-174 °C, [α]D -10°), it provides a rigid stereocenter essential for the synthesis of chiral oxazoline ligands, monoaza-crown ethers, and specialized active pharmaceutical ingredients (APIs) [1]. Unlike generic aliphatic amines, its dual functionality (primary amine and primary alcohol) combined with strict stereochemical fidelity makes it a critical precursor for enantioselective catalysis, chiral resolution agents, and the enantiospecific total synthesis of complex alkaloids [2].
Substituting (R)-(-)-2-amino-1-butanol with its racemic counterpart (CAS 96-20-8) or its (S)-(+) enantiomer (CAS 5856-62-2) fundamentally alters downstream chemical behavior and process economics [1]. Using the racemate in ligand synthesis yields racemic catalysts, completely negating enantioselectivity in subsequent metal-catalyzed transformations and requiring costly, low-yield resolution steps to isolate active isomers [2]. Conversely, substituting with the (S)-(+) enantiomer—the standard precursor for the tuberculosis drug ethambutol—inverses the stereochemical outcome of the reaction, producing the opposite enantiomer of the target molecule [3]. For procurement, specifying the exact (R)-(-) enantiomer is non-negotiable when targeting unnatural API enantiomers or specific chiral recognition architectures.
Chiral monoaza-15-crown-5 ethers synthesized from (R)-(-)-2-amino-1-butanol exhibit profound enantioselectivity in host-guest recognition [1]. In competitive binding assays, the (R)-derived macrocycle preferentially binds the (R)-enantiomer of 1-phenylethylammonium perchlorate over the (S)-enantiomer. Quantitative UV-vis spectroscopy reveals an association constant (K_ass,R) of 9.8 x 10^4 M^-1 for the (R)-guest compared to 2.2 x 10^4 M^-1 for the (S)-guest [1]. This represents a 4.5-fold preference (ΔΔG^0 = -1.73 kJ mol^-1), demonstrating the direct translation of the precursor's stereocenter into highly selective molecular recognition capabilities [1].
| Evidence Dimension | Enantiomeric binding affinity (K_ass) |
| Target Compound Data | 9.8 x 10^4 M^-1 (for R-guest) |
| Comparator Or Baseline | 2.2 x 10^4 M^-1 (for S-guest) |
| Quantified Difference | 4.5-fold higher binding affinity for the matched enantiomer |
| Conditions | UV-vis spectroscopy of 1-phenylethylammonium perchlorate binding |
Validates the compound's utility in synthesizing highly selective resolving agents and chiral sensors for pharmaceutical separations.
Procuring enantiopure (R)-(-)-2-amino-1-butanol directly bypasses the severe yield penalties associated with resolving racemic 2-amino-1-butanol [1]. Industrial enzymatic resolution of the racemate (e.g., via immobilized penicillin G acylase hydrolysis of N-phenylacetyl derivatives) typically achieves only ~39.3% conversion to the (S)-isomer at 98.2% ee, leaving the (R)-isomer in the unreacted fraction requiring further complex isolation or racemization [1]. By sourcing the >98% ee (R)-(-) precursor directly, manufacturers eliminate these multi-step resolution bottlenecks, effectively recovering the ~60% yield loss inherent to racemic starting materials [1].
| Evidence Dimension | Effective precursor yield for chiral synthesis |
| Target Compound Data | >98% direct utilization of chiral pool |
| Comparator Or Baseline | ~39.3% conversion yield from racemic resolution |
| Quantified Difference | Elimination of ~60% resolution yield loss |
| Conditions | Industrial enzymatic resolution of N-acylated racemic mixtures |
Direct procurement of the enantiopure (R)-isomer drastically improves overall synthetic yield and process efficiency by eliminating costly resolution steps.
The choice between (R)- and (S)-enantiomers of 2-amino-1-butanol dictates the absolute stereochemistry of complex downstream APIs [1]. In the enantiospecific total synthesis of C-19 methylated sarpagine/macroline/ajmaline-type indole alkaloids, utilizing (R)-(-)-2-amino-1-butanol as the chiral auxiliary enables the exclusive formation of the unnatural enantiomer (e.g., (+)-talcarpine) [1]. Substituting this with the (S)-(+) enantiomer reverses the stereochemical trajectory, yielding the natural enantiomer [1]. The high isomeric purity (>98%) of the (R)-(-) precursor ensures that the desired unnatural stereocenter is controlled flawlessly at each step of the synthetic pathway [1].
| Evidence Dimension | Absolute stereochemical outcome |
| Target Compound Data | Yields unnatural enantiomer (e.g., (+)-talcarpine) |
| Comparator Or Baseline | (S)-(+)-enantiomer yields natural enantiomer |
| Quantified Difference | Complete reversal of absolute stereochemistry |
| Conditions | Pictet-Spengler reaction / Dieckmann cyclization process |
Essential for medicinal chemistry programs requiring access to unnatural enantiomers for structure-activity relationship (SAR) profiling and novel therapeutic development.
Directly downstream of its proven stereocontrol capabilities, (R)-(-)-2-amino-1-butanol is the optimal precursor for synthesizing (R)-configured oxazoline and bis(oxazoline) (BOX) ligands[1]. These ligands are critical in transition-metal-catalyzed asymmetric reactions, where the strict >98% ee of the precursor guarantees high enantiomeric excess in the final catalytic products [1].
Leveraging its demonstrated 4.5-fold enantiomeric recognition preference, this compound is highly suited for manufacturing chiral monoaza-crown ethers and other specialized resolving agents [2]. These agents are deployed in the pharmaceutical industry to separate racemic mixtures of chiral amines and acids via diastereomeric salt crystallization or host-guest complexation [2].
Based on its ability to dictate absolute stereochemistry in complex ring formations, (R)-(-)-2-amino-1-butanol is a preferred chiral auxiliary in medicinal chemistry [3]. It is specifically utilized to synthesize unnatural enantiomers of biologically active indole alkaloids, enabling researchers to explore novel pharmacological profiles and circumvent existing patents tied to natural stereoisomers [3].
Corrosive;Irritant;Environmental Hazard